molecular formula C13H11BrO2S B1604928 1-(Bromomethyl)-4-(phenylsulfonyl)benzene CAS No. 7705-63-7

1-(Bromomethyl)-4-(phenylsulfonyl)benzene

Cat. No. B1604928
Key on ui cas rn: 7705-63-7
M. Wt: 311.2 g/mol
InChI Key: HBKDLRFVBAEDCF-UHFFFAOYSA-N
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Patent
US04438112

Procedure details

A solution of p-tolyl phenylsulphone (20 g) in refluxing CCl4 (400 ml) containing dibenzoyl peroxide (0.4 g) was treated with N-bromosuccinimide (15.3 g) in portions rapidly. The mixture was heated under reflux for 30 min., filtered whilst hot and the filtrate allowed to cool. Evaporation gave the title compound (26.8 g), m.p. (103°-104°.
Name
p-tolyl phenylsulphone
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=C[C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([S:13]([C:16]2[CH:21]=[CH:20][C:19](C3C=CC=CC=3C)=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[CH:9][CH:8]=1.[Br:30]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:30][CH2:2][C:7]1[CH:12]=[CH:11][C:10]([S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[CH:9][CH:8]=1

Inputs

Step One
Name
p-tolyl phenylsulphone
Quantity
20 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered whilst hot and the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 171.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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